molecular formula C28H38O9 B086619 Deglucohyrcanoside CAS No. 14614-16-5

Deglucohyrcanoside

货号: B086619
CAS 编号: 14614-16-5
分子量: 518.6 g/mol
InChI 键: ZQVQSPBMCILIHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Deglucohyrcanoside can be isolated from natural sources such as the seeds of Coronilla hyrcana. The isolation process involves extraction with organic solvents followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes .

化学反应分析

Types of Reactions: Deglucohyrcanoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

科学研究应用

Structural Identification

Deglucohyrcanoside is structurally characterized as a steroid glycoside, which is significant in understanding its biological activity. The compound has been isolated and identified through various techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have confirmed its structural integrity and allowed researchers to study its interactions with biological targets such as Na+/K+-ATPase, a crucial enzyme involved in cellular ion transport .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has shown selective cytotoxicity against various cancer cell lines while displaying lower toxicity towards non-cancerous cells. For instance, in vitro studies indicated that this compound selectively inhibited the growth of lung (A549), pancreatic (MiaPaCa-2), and breast (MCF-7) cancer cells .

Drug Repositioning Potential

The compound's ability to interact with Na+/K+-ATPase suggests potential for drug repositioning in cancer therapies. Given that many established treatments exhibit high systemic toxicity and low selectivity towards cancer cells, this compound may serve as a safer alternative or adjunct therapy in oncological settings .

Biochemical Properties

This compound's interaction with Na+/K+-ATPase is critical for its biological activity. In silico modeling has provided insights into how this compound binds to the enzyme, emphasizing the importance of specific amino acid interactions within the binding site. Such interactions are pivotal for understanding how this compound can modulate enzyme activity and influence cellular processes .

Comparative Toxicity Studies

A comparative analysis of the cytotoxicity profiles of this compound against other cardiac glycosides revealed that while it possesses lower overall toxicity, it maintains a favorable selectivity for cancer cells over normal tissues. This characteristic is essential for developing targeted therapies that minimize adverse effects associated with conventional chemotherapy .

Case Study 1: In Vitro Efficacy Against Lung Cancer Cells

In one study, this compound was tested on A549 lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with significant selectivity compared to normal lung fibroblast cells (MRC-5). The findings support further investigation into its use as a therapeutic agent against lung cancer .

Case Study 2: Mechanistic Insights into Cell Cycle Arrest

Another study focused on elucidating the mechanism by which this compound induces cell cycle arrest. The research identified specific signaling pathways affected by the compound, providing a clearer understanding of its role in cancer treatment strategies. This case highlights the need for ongoing research into the molecular underpinnings of its anticancer effects .

属性

IUPAC Name

14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxyoxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O9/c1-26-7-5-19-20(28(26,34)9-6-18(26)15-10-22(31)35-12-15)3-2-16-11-17(4-8-27(16,19)14-29)37-25-24(33)23(32)21(30)13-36-25/h10-11,14,17-21,23-25,30,32-34H,2-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVQSPBMCILIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932771
Record name 14-Hydroxy-19-oxo-3-(pentopyranosyloxy)carda-4,20(22)-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14614-16-5
Record name Deglucohyrcanoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14-Hydroxy-19-oxo-3-(pentopyranosyloxy)carda-4,20(22)-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deglucohyrcanoside
Reactant of Route 2
Deglucohyrcanoside
Reactant of Route 3
Deglucohyrcanoside
Reactant of Route 4
Deglucohyrcanoside
Reactant of Route 5
Deglucohyrcanoside
Reactant of Route 6
Deglucohyrcanoside

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。